molecular formula C15H19NO6S B11476930 methyl (2E)-3-[2-methoxy-5-(morpholin-4-ylsulfonyl)phenyl]prop-2-enoate

methyl (2E)-3-[2-methoxy-5-(morpholin-4-ylsulfonyl)phenyl]prop-2-enoate

Cat. No.: B11476930
M. Wt: 341.4 g/mol
InChI Key: XBXIBGZCRMXLGJ-ZZXKWVIFSA-N
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Description

Methyl (2E)-3-[2-methoxy-5-(morpholin-4-ylsulfonyl)phenyl]prop-2-enoate is an organic compound with a complex structure that includes a methoxy group, a morpholin-4-ylsulfonyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-[2-methoxy-5-(morpholin-4-ylsulfonyl)phenyl]prop-2-enoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the phenyl ring with the desired substituents, followed by the introduction of the methoxy and morpholin-4-ylsulfonyl groups. The final step involves the esterification to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-[2-methoxy-5-(morpholin-4-ylsulfonyl)phenyl]prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Methyl (2E)-3-[2-methoxy-5-(morpholin-4-ylsulfonyl)phenyl]prop-2-enoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2E)-3-[2-methoxy-5-(morpholin-4-ylsulfonyl)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with related structures, such as other methoxy-substituted phenyl compounds or morpholin-4-ylsulfonyl derivatives. Examples include:

  • Methyl (2E)-3-[2-methoxy-5-(morpholin-4-ylsulfonyl)phenyl]prop-2-enoate analogs with different ester groups.
  • Compounds with similar functional groups but different core structures.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H19NO6S

Molecular Weight

341.4 g/mol

IUPAC Name

methyl (E)-3-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)prop-2-enoate

InChI

InChI=1S/C15H19NO6S/c1-20-14-5-4-13(11-12(14)3-6-15(17)21-2)23(18,19)16-7-9-22-10-8-16/h3-6,11H,7-10H2,1-2H3/b6-3+

InChI Key

XBXIBGZCRMXLGJ-ZZXKWVIFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)/C=C/C(=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C=CC(=O)OC

Origin of Product

United States

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